molecular formula C17H18BrN3O B11960805 4-bromo-2-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol

4-bromo-2-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol

Cat. No.: B11960805
M. Wt: 360.2 g/mol
InChI Key: DCVIUVQRHBTMOK-CPNJWEJPSA-N
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Description

4-bromo-2-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol is a chemical compound with the molecular formula C17H18BrN3O and a molecular weight of 360.257 g/mol . This compound is known for its unique structure, which includes a bromine atom, a phenyl group, and a piperazine ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 4-bromo-2-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol typically involves the reaction of 5-bromosalicylaldehyde with aniline in ethanol . The reaction conditions include dissolving the reactants separately in ethanol and then combining them to form the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-bromo-2-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-bromo-2-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-2-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with various receptors. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

4-bromo-2-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H18BrN3O

Molecular Weight

360.2 g/mol

IUPAC Name

4-bromo-2-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]phenol

InChI

InChI=1S/C17H18BrN3O/c18-15-6-7-17(22)14(12-15)13-19-21-10-8-20(9-11-21)16-4-2-1-3-5-16/h1-7,12-13,22H,8-11H2/b19-13+

InChI Key

DCVIUVQRHBTMOK-CPNJWEJPSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)/N=C/C3=C(C=CC(=C3)Br)O

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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